molecular formula C27H26N2O3 B11768904 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- CAS No. 20358-34-3

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)-

Cat. No.: B11768904
CAS No.: 20358-34-3
M. Wt: 426.5 g/mol
InChI Key: BAHRUXJBXOCFNT-UHFFFAOYSA-N
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Description

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- is a compound of significant interest in the field of organic chemistry. It is known for its unique structure and potential applications in various scientific domains. This compound is characterized by the presence of a pyrazolidinedione core, substituted with diphenyl and trimethylbenzoyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- involves several steps. One common method includes the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium. The crude product is then recrystallized from absolute ethanol to yield the desired compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.

Chemical Reactions Analysis

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, acetic anhydride, and aryldiazonium salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-benzylidene derivatives yields the corresponding benzyl derivatives .

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Its unique structure makes it a valuable intermediate in the development of new drugs and materials. Additionally, it has been studied for its potential anti-inflammatory properties and its use in veterinary medicine .

Mechanism of Action

The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- can be compared with other similar compounds, such as phenylbutazone and sulfinpyrazone . These compounds share a similar pyrazolidinedione core but differ in their substituent groups, which influence their chemical properties and applications. For instance, phenylbutazone is known for its anti-inflammatory properties, while sulfinpyrazone is used as an anti-gout agent . The unique trimethylbenzoyl group in 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- distinguishes it from these related compounds, offering distinct advantages in specific applications.

Properties

CAS No.

20358-34-3

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3

InChI Key

BAHRUXJBXOCFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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